chemical structure and properties of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
chemical structure and properties of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
An In-Depth Technical Guide to the Chemical Structure and Properties of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a substituted benzofuranone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, potential properties, and synthetic strategies relevant to 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (CAS No. 6547-34-8).[4][5] Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to infer its characteristics and potential applications, particularly in the realm of drug discovery and development.
Introduction: The Benzofuran-1(3H)-one Scaffold
The benzofuran-1(3H)-one, or phthalide, core is a prevalent structural motif in numerous natural products and pharmacologically active molecules.[6][7] The fusion of a benzene ring with a furanone ring creates a privileged scaffold that can be readily functionalized to modulate its biological activity.[8][9] The diverse therapeutic potential of benzofuran derivatives underscores the importance of exploring novel substituted analogs like 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.
Chemical Structure and Inferred Properties
The chemical structure of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is characterized by a benzofuran-1(3H)-one core with three methoxy groups at positions 4, 5, and 6, and a reactive chloromethyl group at position 7.
Caption: Chemical structure of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.
Physicochemical Properties (Predicted)
While experimental data for the target molecule is scarce, we can infer some of its properties based on the closely related compound, 4,5,6-Trimethoxy-7-methyl-3H-2-benzofuran-1-one (the methyl analog), for which computed properties are available.[10]
| Property | Predicted Value for the Methyl Analog | Inferred Properties for 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one |
| Molecular Formula | C12H14O5 | C12H13ClO5 |
| Molecular Weight | 238.24 g/mol | 272.68 g/mol |
| XLogP3 | 1.6 | Likely to be slightly higher due to the chlorine atom, suggesting moderate lipophilicity. |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
| Rotatable Bond Count | 3 | 4 |
Data for the methyl analog is computed by PubChem.[10]
The presence of the three methoxy groups is expected to influence the molecule's solubility and electronic properties. The chloromethyl group introduces a reactive site susceptible to nucleophilic substitution, making it a valuable intermediate for further chemical modifications.
Spectroscopic Characterization (Anticipated Features)
Based on the structure, the following spectroscopic features can be anticipated. It is crucial to note that these are predictions and require experimental verification.
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¹H NMR: Signals corresponding to the three methoxy groups (singlets, ~3.8-4.0 ppm), the methylene protons of the chloromethyl group (singlet, ~4.5-4.8 ppm), the methylene protons of the furanone ring (singlet, ~5.0-5.5 ppm), and an aromatic proton (singlet, ~6.5-7.0 ppm) are expected.
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¹³C NMR: Resonances for the carbonyl carbon (~170 ppm), aromatic carbons (including those attached to methoxy groups), the three methoxy carbons (~55-65 ppm), the chloromethyl carbon (~40-45 ppm), and the furanone methylene carbon (~70-75 ppm) are anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the lactone (~1760-1780 cm⁻¹), C-O stretching of the methoxy groups and the furanone ring, and C-Cl stretching are expected.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the chloromethyl group and methoxy groups, would be expected.
Synthetic Strategies
The synthesis of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one has not been explicitly detailed in the available literature. However, plausible synthetic routes can be devised based on established methods for the synthesis of substituted benzofuranones and the introduction of a chloromethyl group onto an aromatic ring.
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis for the target molecule.
Potential Synthetic Protocol
A hypothetical multi-step synthesis could involve:
-
Formation of a substituted benzoic acid: Starting from a suitably substituted trimethoxybenzene derivative, introduction of a carboxymethyl group at the appropriate position.
-
Lactonization: Intramolecular cyclization of the resulting acid to form the benzofuranone ring.
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Chloromethylation: Introduction of the chloromethyl group at the 7-position of the benzofuranone ring. This is a key step and can be challenging due to the potential for side reactions.
Exemplary Protocol for a Related Transformation (Chloromethylation of an Aromatic Ring):
Disclaimer: This is a general protocol for a related reaction and would require optimization for the specific substrate.
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To a stirred solution of the aromatic precursor (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and concentrated HCl) at 0 °C, add paraformaldehyde (1.5 eq).
-
Bubble hydrogen chloride gas through the mixture for 1-2 hours while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Biological Activity and Applications in Drug Development
The benzofuran scaffold is a cornerstone in the development of various therapeutic agents.[2][8][9] The presence of the trimethoxy and chloromethyl functionalities on the 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one structure suggests several avenues for its potential biological activity.
Anticancer Potential
Many benzofuran derivatives have demonstrated significant anticancer properties.[3][9] The trimethoxyphenyl moiety is a known pharmacophore in several potent anticancer agents, including combretastatin A-4. The chloromethyl group provides a reactive handle for covalent modification of biological targets, a strategy employed in some anticancer drugs. Therefore, it is plausible that 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one could exhibit cytotoxic activity against various cancer cell lines.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: The trimethoxyphenyl group could facilitate binding to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The benzofuran scaffold can be tailored to inhibit various protein kinases involved in cancer cell signaling.
-
Alkylation of Biomolecules: The reactive chloromethyl group could potentially alkylate nucleophilic residues in proteins or DNA, leading to cytotoxicity.
Antimicrobial and Anti-inflammatory Activities
Substituted benzofurans have also been reported to possess antimicrobial and anti-inflammatory activities.[1][2] The specific substitution pattern of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one would need to be evaluated in relevant assays to determine its potential in these therapeutic areas.
Experimental Workflows and Protocols
Given the lack of specific experimental data for the target compound, this section provides general protocols for the evaluation of related benzofuran derivatives. These workflows can be adapted for the characterization and biological evaluation of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.
General Workflow for Characterization and Evaluation
Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel benzofuran derivative.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzofuranones. Based on the analysis of its structural features and comparison with related compounds, it holds potential as a valuable intermediate in organic synthesis and as a candidate for drug discovery programs, particularly in oncology.
The immediate and critical next step is the experimental validation of the predicted properties and biological activities. This includes the development of a reliable synthetic route, full spectroscopic characterization, and comprehensive in vitro screening against a panel of cancer cell lines and microbial strains. Further structure-activity relationship (SAR) studies, involving modification of the chloromethyl and methoxy groups, could lead to the discovery of more potent and selective therapeutic agents.
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